4-{5-[(2,4-dichlorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}pyridine
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Overview
Description
4-{5-[(2,4-dichlorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}pyridine is a complex organic compound with a molecular formula of C21H16Cl2N4S
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{5-[(2,4-dichlorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}pyridine typically involves multiple steps. One common method includes the reaction of 2,4-dichlorobenzyl chloride with sodium sulfide to form the corresponding sulfide. This intermediate is then reacted with 4-methylphenylhydrazine to form the triazole ring. Finally, the triazole intermediate is coupled with a pyridine derivative under specific conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are generally similar to laboratory synthesis but are scaled up and optimized for efficiency and yield. These methods often involve the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
4-{5-[(2,4-dichlorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated benzyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
4-{5-[(2,4-dichlorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infections.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-{5-[(2,4-dichlorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}pyridine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its antimicrobial and therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-{5-[(3,4-dichlorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}pyridine
- 4-{5-[(2,6-dichlorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}pyridine
- 4-{5-[(2-chlorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}pyridine
Uniqueness
The uniqueness of 4-{5-[(2,4-dichlorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}pyridine lies in its specific substituents, which confer distinct chemical properties and biological activities. The presence of the 2,4-dichlorobenzyl group, in particular, enhances its antimicrobial potency compared to similar compounds .
Properties
Molecular Formula |
C21H16Cl2N4S |
---|---|
Molecular Weight |
427.3 g/mol |
IUPAC Name |
4-[5-[(2,4-dichlorophenyl)methylsulfanyl]-4-(4-methylphenyl)-1,2,4-triazol-3-yl]pyridine |
InChI |
InChI=1S/C21H16Cl2N4S/c1-14-2-6-18(7-3-14)27-20(15-8-10-24-11-9-15)25-26-21(27)28-13-16-4-5-17(22)12-19(16)23/h2-12H,13H2,1H3 |
InChI Key |
NSJIBLKTBZCGPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC3=C(C=C(C=C3)Cl)Cl)C4=CC=NC=C4 |
Origin of Product |
United States |
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